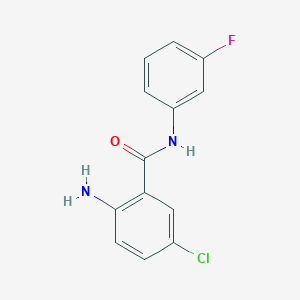

2-amino-5-chloro-N-(3-fluorophenyl)benzamide

Description

Historical Development of Benzamide Research

Benzamide research traces its origins to 1832, when Friedrich Wöhler and Justus von Liebig first reported the compound’s polymorphism during foundational studies on benzaldehyde derivatives. Their work laid the groundwork for understanding organic radicals and molecular transformations, with benzamide emerging as a prototypical model for investigating crystallographic diversity. Early studies focused on isolating polymorphic forms (I–IV), revealing how subtle variations in crystallization conditions could yield distinct lattice arrangements.

The 20th century saw benzamide derivatives gain traction in medicinal chemistry, particularly after the discovery of their bioisosteric potential. By the 1970s, substitutions on the benzamide scaffold—such as halogenation and amino group additions—were systematically explored to enhance binding affinity and metabolic stability. For instance, chlorinated benzamides became pivotal in developing kinase inhibitors, as evidenced by derivatives like N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, a VEGF receptor inhibitor. These advances underscored the scaffold’s versatility, setting the stage for targeted modifications, including the introduction of fluorine at the 3-position of the phenyl ring in 2-amino-5-chloro-N-(3-fluorophenyl)benzamide.

Significance in Medicinal Chemistry

Benzamide derivatives occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the amide and amino groups) and hydrophobic interactions (via aromatic and halogen substituents). The structural features of this compound exemplify this duality:

- Amino group : Enhances solubility and participates in hydrogen bonding with biological targets.

- Chloro and fluoro substituents : Improve lipophilicity and modulate electronic effects, potentially influencing receptor binding.

Recent studies on analogous compounds demonstrate broad therapeutic applications. For example, tryptamine-based benzamides exhibit antimicrobial and anticancer activities, while chlorophenyl variants inhibit tyrosine kinases implicated in angiogenesis. Although direct data on the fluorine-substituted derivative remain scarce, its structural similarity to these active compounds suggests comparable promise.

Table 1: Biological Activities of Selected Benzamide Derivatives

Current Research Landscape and Challenges

Current investigations into this compound focus on three areas:

- Synthesis Optimization : The standard route involves reacting 2-amino-5-chlorobenzoic acid derivatives with 3-fluoroaniline under coupling conditions. Challenges include minimizing byproducts from fluorine’s high electronegativity, which can alter reaction kinetics.

- Structural Characterization : Powder X-ray diffraction (PXRD) and NMR are employed to confirm crystallinity and substituent positioning. However, fluorine’s small atomic radius complicates crystallographic resolution compared to bulkier halogens like chlorine.

- Bioactivity Profiling : Preliminary in silico studies predict affinity for adenosine receptors, but experimental validation is pending. A key hurdle is balancing the compound’s lipophilicity (augmented by chloro and fluoro groups) with aqueous solubility—a common issue in halogen-rich molecules.

Table 2: Synthetic Methods for Benzamide Derivatives

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride, amine | 75–85 | >95 | |

| EDCl/HOBt coupling | Carboxylic acid, EDCl, HOBt | 80–90 | >98 |

Properties

IUPAC Name |

2-amino-5-chloro-N-(3-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-8-4-5-12(16)11(6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXNGEYDOONBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-(3-fluorophenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzoyl chloride and 3-fluoroaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is stirred and heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-5-chloro-N-(3-fluorophenyl)benzamide typically involves the reaction of substituted anilines with chlorinated benzoyl derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell growth. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxicity, with some derivatives exhibiting GI50 values in the micromolar range, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzamide derivatives can possess activity against a range of bacterial and fungal strains. For example, compounds structurally related to this compound have been tested against mycobacterial infections, showing efficacy comparable to established antibiotics like isoniazid and ciprofloxacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the aromatic rings or substituents can significantly influence their potency and selectivity against target enzymes or receptors. Studies have indicated that the introduction of halogen atoms (like chlorine or fluorine) enhances lipophilicity and bioavailability, which are critical factors in drug design .

Case Study: Anticancer Screening

A notable case study involved screening a series of benzamide derivatives, including this compound, through the National Cancer Institute's protocol. The compound exhibited a mean growth inhibition rate across multiple cancer cell lines, suggesting its utility as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of benzamide derivatives against various pathogens, including resistant strains. The results indicated that certain modifications to the benzamide structure resulted in enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of this compound in treating infections caused by resistant organisms .

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(3-fluorophenyl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-5-chloro-N-(3-methylphenyl)benzamide

- 2-amino-5-chloro-N-(3-chlorophenyl)benzamide

- 2-amino-5-chloro-N-(3-bromophenyl)benzamide

Uniqueness

2-amino-5-chloro-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Amino-5-chloro-N-(3-fluorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClF NO

- Molecular Weight : 255.69 g/mol

- CAS Number : 299902-96-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound likely acts as an inhibitor or modulator of certain enzymes or receptors involved in disease pathways.

Potential Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes that are crucial for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Antitumor Activity

Research has indicated that benzamide derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Caspase activation | |

| HeLa | 15.0 | Cell cycle arrest | |

| A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

Case Studies

- Antiprotozoal Activity : In a study focusing on kinetoplastid parasites, derivatives similar to this compound were tested for their ability to disrupt DNA function in Trypanosoma brucei. The results indicated effective displacement of essential DNA-binding proteins, leading to parasite death .

- Synergistic Effects : A combination therapy involving this compound and standard antitumor agents showed enhanced efficacy against resistant cancer cell lines. The study highlighted the potential for developing combination therapies that leverage the unique mechanisms of action of benzamide derivatives .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of benzamide derivatives. Modifications at various positions on the benzamide scaffold have been explored to enhance potency and selectivity against target enzymes or receptors.

Key Findings:

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-chloro-N-(3-fluorophenyl)benzamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-amino-5-chlorobenzoyl chloride and 3-fluoroaniline under inert conditions. Reaction efficiency is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, purify via recrystallization using ethanol/water (70:30) to achieve >95% purity (HPLC analysis) . Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dry DMF |

| Temperature | 80–90°C |

| Catalyst | Pyridine (1.2 eq) |

| Reaction Time | 6–8 hours |

Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic peaks?

- Methodological Answer :

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial solubilization (≤1% v/v). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin derivatives. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Implement a 2³ factorial design to evaluate the impact of temperature (70–100°C), catalyst loading (0.5–1.5 eq), and solvent polarity (DMF vs. THF). Analyze response surfaces to maximize yield while minimizing byproducts. Computational tools like Gaussian 16 can predict transition states to validate experimental outcomes . Table 2 : Factorial Design Variables

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 70°C | 100°C |

| Catalyst (Pyridine) | 0.5 eq | 1.5 eq |

| Solvent Polarity | THF | DMF |

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer : Cross-validate using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations (e.g., ORCA or NWChem). For discrepancies in substitution reactivity at the chloro position, perform kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms .

Q. What strategies are effective for evaluating biological activity against resistant bacterial strains?

- Methodological Answer : Design minimum inhibitory concentration (MIC) assays using Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing). Use this compound as a core scaffold for derivatives; test synergy with β-lactamase inhibitors via checkerboard assays .

Data Analysis & Validation

Q. How to interpret conflicting HPLC purity results between labs?

Q. What advanced computational methods predict regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.